Albaconazole (developmental code UR-9825) is a fluorinated triazole antifungal agent characterized by the presence of an N-morpholine ring and a 7-chloro-quinazolin-4-one core structure [1] [2]. It belongs to the class of triazolylbutanol antifungals derived from structural modifications of voriconazole, designed to improve antifungal spectrum, pharmacokinetic properties, and toxicity profiles [1].
The drug exhibits a favorable pharmacokinetic profile with high plasma protein binding (98%), an extensive volume of distribution, and a prolonged half-life ranging from 30 to 56 hours, supporting once-weekly dosing in clinical settings [1]. Beyond its primary antifungal indications, recent research has explored its application against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, leveraging the conservation of the CYP51 target across pathogenic fungi and trypanosomatids [3] [4].
This compound exerts its therapeutic effect by specifically inhibiting the fungal enzyme sterol 14α-demethylase, also known as CYP51 or Erg11 [5] [6]. This cytochrome P450 monooxygenase is essential for ergosterol biosynthesis, a critical component of fungal cell membranes that regulates membrane permeability and fluidity [5] [6].
CYP51 catalyzes a three-step oxidative reaction that removes the 14α-methyl group from sterol precursors such as lanosterol, 24,25-dihydrolanosterol, or obtusifoliol [5]. This demethylation initiates the post-squalene portion of the sterol biosynthesis pathway, ultimately leading to the production of mature ergosterol in fungi [5] [6].
The DOT visualization below illustrates the ergosterol biosynthesis pathway and the specific step inhibited by this compound:
Ergosterol biosynthesis pathway with this compound inhibition point.
The inhibition of CYP51 by this compound occurs through a dual mechanism:
Heme Iron Coordination: The nitrogen atom (N-4) in the triazole ring of this compound forms a coordinate covalent bond with the ferric iron (Fe³⁺) in the protoporphyrin IX moiety of CYP51 [6]. This coordination blocks the enzyme's ability to bind and activate molecular oxygen, thereby preventing the catalytic cycle from proceeding [7] [6].
Steric Hindrance: The lipophilic side chains of this compound, particularly the 7-chloro-quinazolin-4-one group and the difluorophenyl ring, occupy the substrate access channel and active site cavity of CYP51 [1] [2]. This steric blockade prevents the natural sterol substrate (lanosterol) from binding properly, effectively competing with the enzyme's physiological substrate [7].
The DOT visualization below represents the molecular interactions between this compound and the CYP51 active site:
Molecular interactions between this compound and CYP51 enzyme.
The pharmacological inhibition of CYP51 by this compound triggers a cascade of cellular events in fungal pathogens:
This compound demonstrates potent activity against a broad spectrum of pathogenic fungi, as evidenced by the following minimum inhibitory concentration (MIC) data:
Table 1: In vitro antifungal activity of this compound against Candida species [2]
| Organism (Strain) | This compound MIC (μg/mL) | Fluconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |
|---|---|---|---|
| C. albicans (CAAL93) | 0.003 ± 0.002 | 0.062 ± 0.052 | 0.005 ± 0.001 |
| C. albicans (CAAL97) | <0.001 | 0.018 ± 0.002 | <0.003 |
| C. krusei (CAKR7) | 0.022 ± 0.010 | >30 | 0.549 ± 0.244 |
| C. krusei (CAKR8) | 0.005 ± 0.001 | 12.9 ± 0.9 | <0.003 |
| C. glabrata (CAGL2) | 0.065 ± 0.012 | 7.7 ± 0.1 | 0.061 ± 0.020 |
| C. parapsilosis (CAPA1) | 0.018 ± 0.003 | >30 | 0.925 ± 0.120 |
Table 2: Activity of this compound against filamentous fungi [2]
| Organism (Strain) | This compound MIC (μg/mL) | Itraconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |
|---|---|---|---|
| A. fumigatus (ASFU7) | 0.23 ± 0.01 | 0.42 ± 0.04 | 0.15 ± 0.01 |
| A. fumigatus (ASFU13) | 1.1 ± 0.3 | >71 | <0.35 |
| A. fumigatus (ASFU17) | 2.1 ± 0.1 | >71 | 0.25 ± 0.3 |
| Scedosporium sp. (SCSP1) | 0.5 | - | 0.125 |
| Rhizopus sp. (RHPU1) | 0.5 | - | 2 |
The potency of this compound against Aspergillus fumigatus is particularly noteworthy, with MIC values comparable or superior to itraconazole against most tested strains [2]. The drug also demonstrates significant activity against Cryptococcus neoformans and various dermatophytes [1].
Table 3: Comparative properties of third-generation triazole antifungals [1]
| Generic Name | CLogP | tPSA | LogS | PPB (%) | Half-life (h) | Vd (L/Kg) |
|---|---|---|---|---|---|---|
| This compound | 2.14 | 80.86 | -4.72 | 98 | 30-56 | Very large |
| Voriconazole | 0.52 | 72.91 | -2.72 | 58 | 6 | 4.6 |
| Posaconazole | 4.1 | 109.04 | -8.82 | >95 | 25-31 | 428 |
| Isavuconazole | 2.68 | 84.34 | -5.19 | 98 | 56-77 | 6.5 |
| Ravuconazole | 2.68 | 84.34 | -5.2 | 98 | 76-202 | 10.8 |
Key to abbreviations: CLogP (Calculated octanol-water partition coefficient), tPSA (Topological polar surface area), LogS (Aqueous solubility), PPB (Plasma protein binding), Vd (Volume of distribution).
The inhibitory potency of this compound against CYP51 can be quantified through several biochemical methods:
4.1.1 Spectral Binding Titration This assay measures the characteristic type II spectral shift that occurs when this compound binds to the CYP51 heme iron [4] [8].
Procedure:
4.1.2 CYP51 Catalytic Activity Assay This method directly measures the inhibition of sterol 14α-demethylase activity [4] [7].
Procedure:
The standard broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines is employed to determine minimum inhibitory concentrations (MICs) [2].
Procedure:
The molecular structure of this compound contains several pharmacophoric elements essential for its potent CYP51 inhibition:
Triazole Ring: Serves as the heme-binding group that coordinates with the iron atom in the CYP51 active site [1] [6].
Chiral Hydroxyalkyl Linker: The (1R,2R) absolute configuration optimizes orientation within the active site and influences antifungal potency [1].
Quinazolinone Core: The 7-chloro-quinazolin-4-one system provides optimal lipophilicity and shape complementarity with the CYP51 substrate cavity [1] [2].
Difluorophenyl Ring: Enhances binding affinity through hydrophobic interactions and electron-withdrawing effects [1].
Morpholine Substituent: Contributes to solubility and pharmacokinetic properties while participating in molecular interactions within the access channel [1].
This compound has been evaluated in multiple clinical trials (NCT00199264, NCT00509275, NCT00730405) for various fungal infections, including vulvovaginal candidiasis, tinea pedis, and onychomycosis [3] [2]. The drug demonstrated dose-dependent antifungal efficacy with a favorable tolerability profile, with mild-to-moderate adverse effects (primarily gastrointestinal events) occurring in less than 3% of patients [3].
Recent investigations have explored reformulation approaches, particularly biodegradable polymeric nanocapsules, to enhance this compound's solubility, prolong its plasma half-life, and potentially reduce toxicity concerns associated with azole derivatives, such as QTc prolongation and arrhythmia [3].
This compound represents a significant advancement in triazole antifungal therapy with its broad-spectrum activity, favorable pharmacokinetics, and potent CYP51 inhibition. Its unique structural features, particularly the quinazolinone core and optimized side chains, contribute to enhanced efficacy against clinically relevant pathogens, including strains with intrinsic resistance to older azoles. Ongoing formulation development and further clinical evaluation may potentially expand its therapeutic applications in the management of invasive fungal infections.
UR-9825, or this compound, is an investigational triazole antifungal agent discovered and initially developed by Uriach & Company (Spain) [1] [2]. It was designed as a broad-spectrum, orally active antifungal with a remarkably long half-life in animal models and humans [2].
The core mechanism of this compound, like other azoles, is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylsterols and ultimately a fungistatic or fungicidal effect [3].
The in vitro activity of this compound against a range of pathogens is summarized in the table below.
| Pathogen | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Notes | Citation |
|---|---|---|---|---|
| C. albicans | 0.003 - 0.118 | ~0.003 - 0.065 | Highly active, comparable or superior to voriconazole | [3] |
| C. glabrata | 0.068 | 0.068 | Active | [3] |
| C. krusei | 0.182 - <0.005 | >30 (for FZ) | Active against strains resistant to fluconazole (FZ) | [3] |
| C. parapsilosis | 0.013 - <0.001 | >30 (for FZ) | Active against strains resistant to fluconazole (FZ) | [3] |
| A. fumigatus | 0.06 - 0.125 | 0.125 | More active than amphotericin B (AMB) | [1] |
| A. flavus | 0.06 - 0.25 | 0.25 | More active than AMB | [1] |
| A. niger | 0.06 - 0.5 | 0.5 | More active than AMB | [1] |
| P. variotii | 0.03 - >16 | 0.125 | Highly variable; overall more active than AMB | [1] |
| P. lilacinus | 0.06 - 0.5 | 0.125 | Highly active; AMB was inactive (MIC >16 µg/mL) | [1] |
| F. solani | 4 - >16 | >16 | Limited activity, a known challenge for azoles | [1] |
| T. cruzi | N/A | N/A | Demonstrated in vivo efficacy in dog models of Chagas disease | [2] |
A key development was the creation of a strict structural analog of this compound where the quinazolinone ring was replaced by a thiazolo[4,5-g]quinazolin-8(7H)-one scaffold [3].
The synthetic pathway for this novel analog (Compound I) is outlined below. The process began with 4-bromo-2-nitrobenzoic acid and proceeded through multiple steps including formylation, nitration, N-benzylation, and reduction. A crucial step was the condensation with Appel salt to form an intermediate dithiazoloquinazolinone, followed by debenzylation, thiazole ring fusion, and decyanation to yield the final thiazoloquinazolinone core. This core was then coupled with a chiral oxirane to produce the target Compound I [3].
Synthesis workflow for the thiazoloquinazolinone analog of this compound (Compound I)
This analog (Compound I) was designed to be slightly larger than this compound to cover a larger area within the active site of fungal CYP51 and had an improved calculated logP, suggesting better hydrophilicity [3]. It demonstrated high in vitro activity against pathogenic Candida species and filamentous fungi, along with preliminary in vivo efficacy in a mouse model of systemic candidiasis [3].
Albaconazole functions as a fungistatic or fungicidal agent by targeting the synthesis of ergosterol, an essential component of the fungal cell membrane [1].
The following diagram illustrates this targeted pathway:
This compound inhibits CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation that leads to fungal cell death.
Extensive in vitro studies demonstrate that this compound possesses a broad spectrum of activity against numerous clinically significant fungi, often showing greater potency than established azoles like fluconazole [4] [3].
The table below summarizes the in vitro activity of this compound against various Candida species, compared to other antifungal agents [3].
| Fungal Species (Strain) | This compound MIC (μg/mL) | Fluconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |
|---|---|---|---|
| C. albicans (CAAL97) | <0.001 | 0.018 | <0.003 |
| C. albicans (DSY735) | 0.063 | 11.0 | 0.101 |
| C. krusei (CAKR7) | 0.022 | >30 | 0.549 |
| C. glabrata (CAGL2) | 0.065 | 7.7 | 0.061 |
| C. parapsilosis (CAPA2) | 0.011 | >30 | 0.905 |
This compound is also effective against a range of molds, as shown in the following data [3].
| Fungal Species (Strain) | This compound MIC (μg/mL) | Itraconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |
|---|---|---|---|
| A. fumigatus (ASFU7) | 0.23 | 0.42 | 0.15 |
| A. fumigatus (ASFU13) | 1.1 | >71 | <0.35 |
| A. fumigatus (ASFU17) | 2.1 | >71 | 0.25 |
| S. prolificans (SCSP1) | 0.5 | Not Tested | 0.125 |
| R. oryzae (RHPU1) | 0.5 | Not Tested | 2 |
The data summarized in the tables above were generated using standardized methodologies critical for ensuring reproducibility and accurate comparison of antifungal activity.
This compound is a potent, broad-spectrum triazole antifungal with a well-defined mechanism of action. Its strong performance in preclinical models, especially against strains resistant to other azoles, highlights its potential. While its development as a conventional drug appears halted, its value as a chemical scaffold for novel antifungals and the promising application of nanoformulations may pave the way for its future applications.
The antifungal activity of albaconazole stems from its precise inhibition of a key step in the ergosterol synthesis pathway.
The diagram below illustrates this key pathway and the site of this compound's action.
This compound inhibits the CYP51 enzyme, blocking ergosterol biosynthesis. Adapted from Alcazar-Fuoli et al. [3]
This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic yeasts and molds. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various fungi compared to other azole drugs.
| Fungal Strain | This compound MIC (μg mL⁻¹) | Fluconazole MIC (μg mL⁻¹) | Voriconazole MIC (μg mL⁻¹) | Itraconazole MIC (μg mL⁻¹) |
|---|---|---|---|---|
| C. albicans (CAAL97) | <0.001 | 0.018 | <0.003 | NT |
| C. albicans (DSY735) | 0.063 | 11.0 | 0.101 | NT |
| C. krusei (CAKR7) | 0.022 | >30 | 0.549 | NT |
| C. glabrata (CAGL2) | 0.065 | 7.7 | 0.061 | NT |
| C. parapsilosis (CAPA1) | 0.018 | >30 | 0.925 | NT |
| A. fumigatus (ASFU7) | 0.23 | NT | 0.15 | 0.42 |
| A. fumigatus (ASFU13) | 1.1 | NT | <0.35 | >71 |
| Scedosporium prolificans (SCSP1) | 0.5 | NT | 0.125 | NT |
NT: Not Tested in the source. Data compiled from Guillon et al. 2013 [2] and Morera-López et al. 2005 [1].
Beyond its antifungal applications, research indicates this compound is also active against the protozoan Trypanosoma cruzi, the causative agent of Chagas disease, through the same mechanism of inhibiting parasite CYP51 and disrupting its sterol biosynthesis [4].
Understanding these properties is crucial for drug development and formulation.
| Property | Value / Characteristic |
|---|---|
| CAS Number | 187949-02-6 [1] |
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ [1] |
| Molecular Weight | 431.83 g/mol [1] |
| cLogP | 2.14 - 2.56 [5] [4] (Indicates high lipophilicity) |
| Plasma Protein Binding (PPB) | ~98% [5] |
| Half-Life (Human) | 30 - 56 hours [5] |
| Volume of Distribution (Vd) | Very large [5] |
The high lipophilicity of this compound presents both a challenge and an opportunity for formulation scientists. While it contributes to good oral bioavailability, it also results in poor aqueous solubility [4]. This has spurred research into advanced drug delivery systems, such as biodegradable polymeric nanocapsules, which have been shown to enhance its efficacy and improve safety profiles in preclinical models [4].
For researchers aiming to replicate or adapt standard assays, here are the core methodologies cited in the literature.
Broth Microdilution Susceptibility Testing (CLSI M27-A2 / M38) [2] [6]
Sterol Quantitation and Extraction Analysis [6]
Fungal resistance to azoles, including this compound, can develop through several mechanisms, which are critical to understand for drug development and clinical management [7] [3].
This compound has been evaluated in several Phase I and II clinical trials for fungal infections, demonstrating good oral bioavailability and a pharmacokinetic profile suitable for once-weekly dosing [2] [4]. However, as of the latest available information, Phase III trial results are not available, and its development for antifungal indications appears to be ongoing [2] [5].
The following data compiles MIC (Minimum Inhibitory Concentration) values from research findings, providing a quantitative measure of albaconazole's potency. Lower MIC values indicate greater potency.
| Fungal Organism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Source / Isolate Reference |
|---|---|---|---|---|---|
| Candida albicans (CAAL97) | <0.001 | 0.018 | <0.003 | — | [1] |
| Candida albicans (DSY735) | 0.063 | 11.0 | 0.101 | — | [1] |
| Candida krusei (CAKR8) | 0.005 | 12.9 | <0.003 | — | [1] |
| Candida glabrata (CAGL2) | 0.065 | 7.7 | 0.061 | — | [1] |
| Candida parapsilosis (CAPA2) | 0.011 | >30 | 0.905 | — | [1] |
| Cryptococcus neoformans (H99) | 0.0195 | — | — | — | [2] |
| Cryptococcus neoformans (Range) | ≤0.0012 to 0.156 | — | — | — | [2] |
| Aspergillus fumigatus (ASFU7) | 0.23 | — | 0.15 | 0.42 | [1] |
| Aspergillus fumigatus (ASFU13) | 1.1 | — | <0.35 | >71 | [1] |
| Scedosporium spp. (SCSP1) | 0.5 | — | 0.125 | — | [1] |
Researchers use standardized methods to evaluate antifungal activity. Below are detailed protocols for key techniques applicable to this compound testing.
This is the standard CLSI/EUCAST reference method for determining MICs [3].
The workflow for this method can be visualized as follows:
This technique assesses the interaction (synergy, indifference, antagonism) between this compound and a second antifungal agent [3].
The logical structure of the checkerboard method and its interpretation is shown below:
Researchers have developed structural analogues of Albaconazole, primarily by modifying the quinazolinone core to create new scaffolds like thiazoloquinazolinone and aryl-propanamide derivatives [1] [2]. The synthesis of the thiazoloquinazolinone analogue (Compound I) is a multi-step process [3].
The workflow for this synthesis can be visualized as follows:
Synthetic route for the thiazoloquinazolinone analogue of this compound [3]
For researchers aiming to replicate or adapt this synthesis, here are the methodologies for critical steps from the workflow [3]:
The synthesized analogues show promising broad-spectrum antifungal activity. The tables below summarize the in vitro efficacy against various pathogenic yeasts and filamentous fungi compared to standard drugs [3].
Table 1: Activity against Candida Species (MIC, μg/mL)
| Compound | C. albicans (CAAL97) | C. krusei (CAKR8) | C. glabrata (CAGL2) | C. parapsilosis (CAPA2) |
|---|---|---|---|---|
| Compound I | <0.001 | <0.005 | 0.068 | 0.127 |
| Compound II | <0.001 | 2.5 | 0.095 | <0.001 |
| Fluconazole | 0.018 | 12.9 | 7.7 | >30 |
| Voriconazole | <0.003 | <0.003 | 0.061 | 0.905 |
| This compound | <0.001 | 0.005 | 0.065 | 0.011 |
Table 2: Activity against Filamentous Fungi (MIC, μg/mL)
| Compound | A. fumigatus (ASFU7) | A. fumigatus (ASFU13) | S. prolificans (SCSP1) | R. oryzae (RHMI1) |
|---|---|---|---|---|
| Compound I | 0.28 | 3.1 | 1 | 2 |
| Compound II | >43 | NT | NT | NT |
| Itraconazole | 0.42 | >71 | NT | NT |
| Voriconazole | 0.15 | <0.35 | 0.125 | 8 |
| This compound | 0.23 | 1.1 | 0.5 | 1 |
A 2023 study designed simpler aryl-propanamide analogues, with several (e.g., A1, A2, A3, A9, A15) showing potent activity (MIC ≤ 0.125 μg/mL) against various Candida species and Cryptococcus neoformans, even outperforming fluconazole. Some also exhibited activity against fluconazole-resistant strains like Candida auris [2].
This compound and its analogues exert their effect by inhibiting a crucial enzyme in ergosterol biosynthesis, as shown in the pathway below:
Mechanism of azole antifungals: inhibition of CYP51 blocks ergosterol synthesis [4].
This compound derivatives achieve inhibition by binding their triazole nitrogen to the heme iron atom in the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). This blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The thiazoloquinazolinone analogue (Compound I) was designed to be slightly larger than this compound, potentially covering a larger area within the enzyme's active site and improving calculated logP, which may enhance its drug-like properties [1] [3].
The structural optimization of this compound highlights several key strategies in modern antifungal drug development:
Albaconazole (UR-9825) is a triazole antifungal characterized by a 7-chloro-quinazolin-4-one core structure, which differentiates it from other azoles [1] [2]. Its mechanism of action is consistent with other azoles: it potently inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (Erg11p/CYP51) [1] [3] [4]. This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylated sterols and ultimately to fungal cell growth arrest or death [5] [4] [6].
The following tables summarize the in vitro activity of this compound against various clinical isolates of Candida species and filamentous fungi, demonstrating its potent, broad-spectrum efficacy. MIC values are compared with standard antifungal drugs [1].
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida spp. (μg/mL)
| Strain / Compound | This compound | Fluconazole | Voriconazole |
|---|---|---|---|
| C. albicans (CAAL93) | 0.003 ± 0.002 | 0.062 ± 0.052 | 0.005 ± 0.001 |
| C. albicans (CAAL97) | <0.001 | 0.018 ± 0.002 | <0.003 |
| C. albicans (DSY735) | 0.063 ± 0.009 | 11.0 ± 0.2 | 0.101 ± 0.005 |
| C. krusei (CAKR7) | 0.022 ± 0.010 | >30 | 0.549 ± 0.244 |
| C. glabrata (CAGL2) | 0.065 ± 0.012 | 7.7 ± 0.1 | 0.061 ± 0.020 |
| C. parapsilosis (CAPA1) | 0.018 ± 0.003 | >30 | 0.925 ± 0.120 |
Table 2: Minimum Inhibitory Concentration (MIC) against Filamentous Fungi (μg/mL)
| Strain / Compound | This compound | Itraconazole | Voriconazole |
|---|---|---|---|
| A. fumigatus (ASFU7) | 0.23 ± 0.01 | 0.42 ± 0.04 | 0.15 ± 0.01 |
| A. fumigatus (ASFU13) | 1.1 ± 0.3 | >71 | <0.35 |
| A. fumigatus (ASFU17) | 2.1 ± 0.1 | >71 | 0.25 ± 0.3 |
| S. racemosum (SCSP1) | 0.5 | Not Tested | 0.125 |
| R. oryzae (RHPU1) | 0.5 | Not Tested | 2 |
| M. mucedo (RHMI1) | 1 | Not Tested | 8 |
For researchers aiming to replicate or build upon existing studies, here are summaries of key methodologies from the literature.
This compound's pharmacological profile and its interaction with resistance mechanisms are critical for its application.
Table 3: Key Physicochemical and Pharmacokinetic Properties
| Property | Value / Characteristic |
|---|---|
| clogP (Calculated log P) | 2.14 - 2.56 [1] [3] |
| Plasma Protein Binding (PPB) | ~98% [2] |
| Half-life | 30 - 56 hours [2] |
| Volume of Distribution (Vd) | Very large [2] |
| Oral Bioavailability | Excellent in humans [1] [3] |
The diagram below illustrates the core mechanism of action of this compound and the primary pathways through which resistance can develop.
A significant research focus is on developing novel formulations to overcome this compound's limitations.
This compound has been evaluated in several Phase I/II clinical trials for conditions including candidal vulvovaginitis, tinea pedis, and onychomycosis [1] [2]. While global rights for this compound were acquired by Allergan (Actavis Inc.) from Palau Pharma, Phase III trial results are not yet available in the public domain, and the lack of an intravenous formulation remains a hurdle for treating acute infections [1] [2]. Future work is directed toward optimizing dosage forms and exploring its potential against other pathogens, such as Trypanosoma cruzi, the causative agent of Chagas disease [3].
Albaconazole, with the systematic name 7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one, belongs to the quinazolinone class of antifungals [1] [2]. Its core structure consists of a quinazolinone ring linked to a 1,2,4-triazole moiety, which is essential for its activity.
The following diagram illustrates this primary antifungal pathway and the role of this compound.
This compound inhibits CYP51, blocking ergosterol synthesis and causing fungal death.
The synthesis of this compound involves a multi-step process to construct the chiral quinazolinone-triazole hybrid. Research has also explored structural analogs to optimize its properties.
This compound was developed as a broad-spectrum oral antifungal agent and has been evaluated in clinical trials.
| Profile Aspect | Details |
|---|---|
| Drug Class | Triazole antifungal [1] [4] |
| Molecular Weight | 431.82 g/mol [1] |
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ [1] |
| Primary Target | Fungal CYP51 (lanosterol 14α-demethylase) [3] [4] |
| Spectrum of Activity | Broad-spectrum against yeasts (e.g., Candida spp.) and filamentous fungi [3] [4] |
| Clinical Status | Investigational; completed Phase II trials for onychomycosis, tinea pedis, and vulvovaginal candidiasis [4] [2] |
| Key Pharmacokinetic Feature | Long half-life (mean ~70.5 hours), enabling once-weekly oral dosing [4] |
Antifungal Potency Data: In vitro studies show that this compound and its advanced analog (Compound I) are highly potent [3].
| Fungal Pathogen | This compound MIC (μg/mL) | Analog (Compound I) MIC (μg/mL) | Fluconazole MIC (μg/mL) |
|---|---|---|---|
| Candida albicans (CAAL97) | <0.001 | <0.001 | 0.018 |
| Candida glabrata (CAGL2) | 0.065 | 0.068 | 7.7 |
| Candida krusei (CAKR7) | 0.022 | 0.182 | >30 |
| Aspergillus fumigatus (ASFU7) | 0.23 | 0.28 | N/A |
Safety and Tolerability: Clinical trials indicated that this compound has a favorable safety and tolerability profile. Adverse events were generally mild and transient, primarily including gastrointestinal or nervous system-related issues (e.g., dizziness, headache). No clinically significant liver enzyme elevations or serious cardiac adverse events were linked to the drug in these studies [4].
The quinazolinone-triazole core of this compound continues to inspire research beyond its original antifungal indication.
This compound represents a significant development in triazole antifungals. Its well-defined mechanism, long half-life, and broad-spectrum potency provide a strong foundation for both its own clinical application and its role as a lead compound for future drug candidates.
The table below lists the materials required for preparing albaconazole-loaded poly-ε-caprolactone (PCL) nanocapsules, as used in recent research.
| Component Type | Specific Material / Specification | Function / Role |
|---|---|---|
| Polymer | Poly-ε-caprolactone (PCL); M~n~ 42,500 g/mol, Đ 1.529 | Biodegradable polymer forming the nanocapsule wall |
| Surfactant | Poloxamer 188 (Synperonic PE/F68) | Stabilizer, prevents nanoparticle aggregation |
| Lipid | Medium-chain triglycerides (Miglyol 810N) | Oily core of nanocapsules, dissolves lipophilic drugs |
| Phospholipid | Soy phosphatidylcholine (Lecithin, ~70% purity, Epikuron170) | Emulsifier, enhances biocompatibility and encapsulation |
| Organic Solvent | Acetone (Analytical grade) | Water-miscible solvent for polymer and drug dissolution |
| Aqueous Phase | Purified water (e.g., Millipore Simplicity system) | Continuous phase for nanocapsule formation |
| Active Drug | This compound (UR-9825) | Model lipophilic drug for encapsulation |
This protocol is adapted from the study that developed ABZ-loaded NCs for the treatment of Chagas disease [1] [2]. The method is robust and suitable for encapsulating lipophilic compounds like ABZ.
Step 1: Preparation of Organic and Aqueous Phases
Step 2: Nanocapsule Formation
Step 3: Solvent Removal and Purification
The following diagram illustrates this preparation workflow:
Characterization of the formulated nanocapsules is crucial for quality control. The table below summarizes typical results for ABZ-loaded PCL nanocapsules.
| Characterization Parameter | Method / Instrument | Typical Result for ABZ-NCs |
|---|---|---|
| Mean Diameter | Dynamic Light Scattering (DLS) | ~128 nm [1] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | ~0.3 [1] |
| Zeta Potential | Electrophoretic Light Scattering | ~ +35 mV [1] |
| Encapsulation Efficiency | UV-Vis Spectrophotometry after purification | High binding affinity (>60%) [1] [3] |
| Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Spherical, smooth surface [1] |
Objective: To determine the activity of ABZ-loaded nanocapsules against Trypanosoma cruzi epimastigotes [1].
Objective: To evaluate the efficacy of ABZ-NCs in a murine model of acute T. cruzi infection [1].
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on analytical method validation or scale-up considerations, please feel free to ask.
The diagram below outlines a generalized workflow for evaluating a drug's efficacy in a mouse model, integrating common procedures from the research on Albendazole [1] [2] [3].
The following table summarizes key experimental parameters from Albendazole studies that can serve as a reference for your work with Albaconazole.
| Study Aspect | Protocol Details from Albendazole Research |
|---|
| Formulation | • SMEDDS Chewable Tablets: Improve dissolution and bioavailability of poorly soluble drugs. Prepared via wet granulation [4]. • Nanocapsules: Mean size of ~193 nm; enhance drug delivery and efficacy [5]. | | Animal Models & Inoculation | • Oncology: Immunocompetent C57BL/6 mice inoculated with RM-1 (prostate) or GL261 (glioma) cancer cells [1]. • Parasitology: BALB/c mice orally infected with E. multilocularis eggs [6] or rats with secondary hepatic alveolar echinococcosis (HAE) [3]. | | Dosing & Treatment | • Dose: 400 mg/kg albendazole is a common reference point [7] [8] [9]. • Route & Duration: Oral administration (via gavage or drug-mixed feed) for 4 to 8 weeks [1] [3] [6]. | | Efficacy Assessment | • Tumor Volume: Measured in vivo; CD8+ T cell depletion validates immune mechanism [1]. • Pathogen Burden: Microcyst weight and histopathology in HAE model [3]; parasite viability in culture assays [6]. • Molecular Analysis: RNA-seq to identify affected pathways (e.g., NF-κB) [2]. | | Pharmacokinetic (PK) Analysis | • Blood Collection: Serial blood draws post-administration to plot concentration-time curve [3]. • Key PK Parameters: Area Under the Curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax) [4] [3]. |
This compound (UR-9825) is a promising third-generation triazole antifungal with a broad spectrum of activity against diverse fungal pathogens. This fluorinated triazole features a 7-chloro-quinazoline-4-one structure and an N-morpholine ring, contributing to its potent antifungal properties [1]. As with other azoles, this compound functions as a selective inhibitor of lanosterol C-14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway that is essential for fungal cell membrane integrity [2]. By targeting this enzyme, this compound depletes ergosterol while causing toxic methylated sterols to accumulate in fungal cell membranes, ultimately disrupting membrane fluidity and function [2].
The rising prevalence of antifungal resistance among pathogenic fungi represents a significant global health threat, with mortality rates from invasive fungal infections often exceeding 40% despite available treatments [3] [4]. This alarming trend underscores the critical importance of reliable antifungal susceptibility testing (AFST) methods to guide clinical decision-making and monitor resistance patterns. Standardized susceptibility testing enables researchers and clinicians to determine the minimum inhibitory concentrations (MICs) of antifungal agents like this compound, providing essential data for establishing breakpoints and interpreting resistance mechanisms [5] [6]. These protocols are particularly vital for emerging antifungal agents where comprehensive clinical data may still be limited.
This document provides detailed application notes and experimental protocols for assessing the antifungal susceptibility of pathogenic fungi to this compound, with specific methodologies designed for researchers, scientists, and drug development professionals working in mycology and antimicrobial development.
This compound exhibits favorable pharmacological characteristics that distinguish it from earlier azole antifungals. The table below summarizes its key physicochemical and pharmacokinetic properties based on available preclinical and clinical data:
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Characteristic | Significance |
|---|---|---|
| Chemical Class | Triazole derivative with 7-chloro-quinazoline-4-one structure | Structural differentiation from other azoles [1] |
| clogP | 2.14 | Moderate lipophilicity [1] |
| Topological Polar Surface Area (tPSA) | 80.86 | Membrane permeability indicator [1] |
| Aqueous Solubility (LogS) | -4.72 | Poor water solubility [1] |
| Plasma Protein Binding (PPB) | 98% | High protein binding [1] |
| Half-Life | 30-56 hours | Extended elimination half-life [1] |
| Volume of Distribution | Very large | Extensive tissue distribution [1] |
| Primary Mechanism | CYP51/Erg11 inhibition | Disruption of ergosterol biosynthesis [2] |
This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including Candida species, Cryptococcus neoformans, and Aspergillus species [1]. Notably, some studies have reported that this compound exhibits greater potency than amphotericin B in certain in vitro models, highlighting its potential clinical utility [1]. The drug has shown particularly favorable oral bioavailability profiles in human clinical trials, allowing for a once-weekly dosing schedule in some therapeutic contexts [2].
Despite its promising antifungal profile, this compound faces formulation challenges due to its poor water solubility and relatively short plasma half-life in mice models (<1 hour) [2]. To address these limitations, researchers have developed novel drug delivery systems such as biodegradable polymeric nanocapsules (NCs), which have been shown to enhance drug stability, prolong release, and potentially reduce toxicity concerns associated with azole derivatives [2]. These advanced formulation approaches may expand the therapeutic potential of this compound for both systemic and localized fungal infections.
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method represents the gold standard for antifungal susceptibility testing [5] [7]. This standardized approach ensures reproducibility and comparability of results across different laboratories. The methodology involves the following key components and steps:
Test Preparation: this compound should be obtained as reagent-grade powder and dissolved appropriately based on its solubility properties. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or other suitable solvents, then further diluted in RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS buffer [5]. Serial two-fold dilutions are prepared to achieve final concentration ranges appropriate for testing (typically 0.016-16 µg/mL for azoles) [5].
Inoculum Preparation: Test organisms are subcultured on potato dextrose agar (PDA) or similar media at 35°C for 24-48 hours. Inoculum suspensions are prepared by lightly scraping the surface of mature colonies and suspending the material in sterile saline. The turbidity is adjusted spectrophotometrically at 530 nm to an optical density ranging from 0.12 to 0.11, corresponding to approximately 2.5-5 × 10⁶ CFU/mL [5]. Further dilution in broth medium yields the final working inoculum of 0.5-2.5 × 10³ CFU/mL.
Inoculation and Incubation: Microdilution plates containing serial dilutions of this compound are inoculated with the standardized fungal suspension. Included in each test run should be quality control strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 [5]. The plates are incubated at 35°C and examined visually after 24 and 48 hours to determine MIC endpoints [5].
The following diagram illustrates the complete workflow for the broth microdilution method:
The MIC endpoint determination is a critical step in antifungal susceptibility testing that requires standardization to ensure consistent interpretation across different readers and laboratories:
For this compound and Other Azoles: The MIC endpoint is defined as the lowest drug concentration that produces 50% growth inhibition compared to the drug-free growth control [5]. This 50% reduction in visual turbidity represents a significant diminution of growth.
Reading Aids: The use of a reading mirror enhances the detection of small amounts of growth in the microdilution wells, improving the accuracy of MIC determinations [5].
Incubation Time Considerations: While initial readings are typically taken at 24 hours, final MIC values are generally determined at 48 hours of incubation for most yeast pathogens [5]. However, incubation times may need adjustment for slow-growing fungi or specific research objectives.
Additional Methodological Considerations: Recent advances in susceptibility testing include the use of metabolic probes such as resazurin to facilitate more objective endpoint determination [8]. These approaches can improve the reproducibility of MIC readings, particularly for isolates with trailing growth phenomena. For laboratories performing high-throughput screening, checkpoint assays may be implemented after an initial incubation period (typically 3 hours) to determine if microbial growth has achieved a sufficient threshold for reliable MIC determination [8].
Understanding the molecular mechanisms underlying antifungal resistance is essential for interpreting susceptibility testing results and developing strategies to overcome resistance. The following table summarizes the primary resistance mechanisms observed with azole antifungals:
Table 2: Molecular Mechanisms of Antifungal Resistance in Pathogenic Fungi
| Resistance Mechanism | Key Genetic Determinants | Impact on this compound |
|---|---|---|
| Drug Target Alteration | ERG11/Cyp51A mutations [3] [4] [6] | Reduced drug binding affinity due to amino acid substitutions in target enzyme |
| Drug Target Overexpression | UPC2 gain-of-function mutations [3] [4] [6] | Increased target abundance requiring higher drug concentrations for inhibition |
| Enhanced Drug Efflux | CDR1, CDR2, MDR1 overexpression [6] [9] | Reduced intracellular drug accumulation through efflux pump activation |
| Biofilm Formation | Extracellular matrix production [6] | Enhanced physical barrier and altered microbial physiology reducing drug penetration |
| Cellular Stress Responses | Calcineurin, Hsp90, PKC pathways [9] | Activation of compensatory signaling networks that promote survival under drug pressure |
The emergence of resistance can occur through primary/intrinsic mechanisms (innate to the species) or secondary/acquired mechanisms (developed through previous drug exposure) [6]. Notably, some fungal species exhibit intrinsic resistance to certain azoles; for example, P. kudriavzevii displays innate resistance to fluconazole [6]. For this compound specifically, the same resistance mechanisms that affect other azoles would likely apply, though its unique chemical structure may influence its susceptibility to specific efflux pumps or target site mutations.
The following diagram illustrates the primary molecular resistance mechanisms to azole antifungals:
The interpretation of this compound susceptibility testing results requires careful consideration of MIC distributions and established breakpoint criteria where available. For investigational agents like this compound, where formal clinical breakpoints may not yet be established by standardization bodies, researchers should employ the following approaches:
Epidemiological Cutoff Values (ECVs): Determine the MIC distribution for wild-type populations of each fungal species to establish ECVs that differentiate wild-type isolates from those with acquired resistance mechanisms [6] [7].
Quality Control Ranges: Ensure that MIC values for quality control strains fall within established acceptable ranges to validate test performance [5] [7].
Comparative Analysis: Compare this compound MIC values with those of other antifungal agents with established breakpoints to assess relative potency [6].
The interpretation of susceptibility testing should always consider the inoculum size, incubation time, and test conditions, as these factors can significantly influence MIC results [5]. Additionally, the correlation between in vitro susceptibility and clinical outcome may vary depending on the infection site, immune status of the host, and pharmacokinetic properties of the drug.
Several technical factors require special consideration when performing this compound susceptibility testing:
Solubility Limitations: Due to this compound's poor aqueous solubility, appropriate solvents such as DMSO must be used, with final solvent concentrations that do not inhibit fungal growth (typically ≤1%) [2] [5].
Incubation Conditions: Standard incubation at 35°C is recommended, though some dimorphic fungi may require alternative temperatures [7]. Most yeast pathogens require 48 hours of incubation for reliable MIC determination [5].
Strain-Specific Considerations: Intrinsically resistant species such as N. glabrata and P. kudriavzevii may demonstrate higher baseline MIC values to azoles, requiring adjustment of interpretive criteria [6].
Endpoint Determination: The 50% growth inhibition endpoint for azoles can be challenging to determine visually for isolates with "trailing" growth, where reduced but persistent growth occurs at higher drug concentrations [5]. In such cases, metabolic indicator dyes or standardized spectrophotometric methods may improve reproducibility.
1. Abstract A 2025 study developed and evaluated a novel formulation of Albaconazole (ABZ) loaded in biodegradable polymeric nanocapsules (ABZ-NCs) for treating T. cruzi infection. The primary objective was to overcome the limitations of current chemotherapies by improving the drug's anti-parasitic efficacy and pharmacokinetic profile. The central finding was that the nanocapsule formulation significantly enhanced the suppressive effect on parasitemia and prolonged the drug's residence time compared to free ABZ, without increasing toxicity in a murine model [1].
2. Introduction & Rationale Chagas disease, a neglected tropical disease caused by the protozoan Trypanosoma cruzi, affects an estimated 6-7 million people globally. The current therapeutic arsenal is limited to two old drugs, benznidazole and nifurtimox, which are associated with significant adverse effects and variable efficacy, particularly in the chronic phase of the disease. This underscores the urgent need for new, safer, and more effective medicines [2] [3]. This compound (research code UR-9825) is a triazole antifungal agent investigated for its anti-T. cruzi potential. However, like other azoles, its efficacy can be limited. Nanoformulation strategies offer a pathway to enhance drug delivery, improve bioavailability, and potentially reduce required doses or treatment duration [1].
3. Experimental Protocol
The following workflow outlines the key stages of the protocol for formulating and testing this compound nanocapsules:
4. Key Data & Results
Table 1: Summary of In Vivo Efficacy Findings for ABZ Formulations
| Parameter | Free ABZ (Oral) | ABZ-Loaded Nanocapsules (NCs) | Key Implication |
|---|---|---|---|
| Parasitemia During Treatment | Reduced but remained patent | Induced negative parasitemia in most regimens [1] | NCs have superior suppressive effect |
| Post-Treatment Parasitemia | Significantly reduced | Significantly more reduced vs. free ABZ (p < 0.05) [1] | NCs enhance sustained efficacy |
| Parasite Relapse | Occurred after treatment | Delayed compared to free ABZ [1] | NCs prolong the anti-parasitic effect |
| Dosing Frequency | N/A | Once- and twice-daily doses were similarly effective [1] | NCs extend drug residence time, allowing less frequent dosing |
| Toxicity/Safety | Standard safety profile | Significantly improved safety in mouse model [1] | Nanoformulation improves therapeutic index |
5. Discussion and Future Directions The data conclusively demonstrate that the polymeric nanocapsule formulation enhances the therapeutic performance of this compound. The prolonged residence time suggests improved pharmacokinetics, which could allow for simplified, lower-dose regimens in the future [1]. The improved safety profile is a critical finding, as toxicity is a major limitation of current treatments [2].
Future work should include:
The formulation of this compound into polymeric nanocapsules represents a significant advancement in the pre-clinical development of new therapeutic agents for Chagas disease. This approach successfully enhanced the drug's efficacy and safety profile in an acute infection model. Further investigation is warranted to translate these promising findings into a viable clinical candidate.
This document provides a comprehensive overview of the research and development of albaconazole for the treatment of onychomycosis, including its mechanism of action, key clinical trial findings, and detailed experimental protocols for preclinical and clinical evaluation.
This compound is a novel triazole antifungal agent with broad-spectrum activity against pathogenic yeasts and filamentous fungi [1]. Like other azoles, it exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane [1] [2]. This disruption leads to the accumulation of toxic methylsterols, ultimately resulting in fungal cell death [1].
Its high in vitro activity and excellent oral bioavailability made it a promising candidate for the treatment of fungal infections, including onychomycosis (fungal nail infection) [1]. A Phase II clinical trial has specifically investigated its use for distal subungual onychomycosis [3].
The design of the pivotal Phase II study serves as a model for evaluating this compound in onychomycosis [3].
The Phase II trial demonstrated that this compound was significantly more effective than placebo, with a clear dose-response relationship observed [3]. The table below summarizes the key efficacy and safety outcomes.
Table 1: Key Outcomes from the Phase II Onychomycosis Trial of this compound [3]
| Parameter | This compound Dose Groups (100mg - 400mg, weekly) | Placebo Group |
|---|---|---|
| Effective Treatment Rate | 21% to 54% | 1% |
| Statistical Significance (vs. Placebo) | ( p < .001 ) for all groups | - |
| Onset of Effect | Observed as early as Week 24 in most groups | - |
| Common Adverse Events (AEs) | Mostly mild or moderate in severity | - |
| Treatment-Related AEs | All ≤3% (across all doses) | - |
| Serious AEs (Hepatic/Cardiac) | No treatment-related serious AEs observed | - |
The trial concluded that this compound was well-tolerated at all doses tested and resulted in high cure rates for onychomycosis [3]. The study also noted that the 52-week follow-up period was likely too short to detect the treatment's maximal efficacy, as cure rates were still increasing at the end of the study [3].
Prior to clinical trials, extensive preclinical studies characterized the antifungal profile of this compound and its analogs.
The following workflow outlines the key stages and decision points in the clinical development of a new antifungal drug like this compound, from preclinical research to post-market monitoring.
Diagram 1: Antifungal Drug Clinical Development Workflow. This chart outlines the key stages from preclinical research to post-market monitoring, highlighting the objectives and participant numbers for each clinical phase, based on standard FDA processes [4]. IND: Investigational New Drug; NDA: New Drug Application; BLA: Biologics License Application; PK: Pharmacokinetics; AEs: Adverse Events.
Protocol 1: In Vitro Broth Microdilution Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against clinical fungal isolates [1].
Protocol 2: Clinical Trial Design for Onychomycosis
This protocol outlines the core design elements for a Phase III trial based on the successful Phase II study [3].
This compound represents a promising advancement in the triazole class, offering the potential for a more convenient, once-weekly dosing regimen compared to existing therapies like daily terbinafine or itraconazole [3]. Its favorable safety profile, particularly the absence of significant hepatic or cardiac events in the Phase II trial, is a notable finding [3].
Future research directions should include:
The table below summarizes the drugs currently used or under investigation for Chagas disease, which provides context for the development of new therapies like albaconazole.
| Drug Name | Drug Class | Development Stage for Chagas | Key Findings/Limitations |
|---|---|---|---|
| Benznidazole [1] [2] [3] | Nitroheterocyclic | Approved (Front-line) | Limited efficacy in chronic phase; toxic side-effects; treatment failures observed [1]. |
| Nifurtimox [1] [2] [3] | Nitroheterocyclic | Approved (Front-line) | Long treatment period; frequent and severe side-effects [1] [3]. |
| Posaconazole [1] | Triazole Antifungal | Clinical Trials (Failed) | Limited efficacy against chronic Chagas disease despite initial promise in animal models [1]. |
| Itraconazole [4] | Triazole Antifungal | Experimental (Small Clinical Study) | One study showed it prevented new ECG abnormalities and achieved parasitological cure in 32.6% of patients after 20 years [4]. |
| Ravuconazole [4] | Triazole Antifungal | Experimental | Mentioned as a triazole drug investigated for Chagas disease [4]. |
| Novel Benznidazole Regimens [3] | Nitroheterocyclic | Research & Development | New strategies include shortened regimens and combination therapies to reduce adverse reactions and improve efficacy [3]. |
Understanding the biological and technical challenges in Chagas disease drug development is crucial for designing experiments for new candidates like this compound.
The following workflow outlines a general preclinical protocol, inferred from the methodologies used to evaluate other azoles like itraconazole and posaconazole [1] [4]. This can serve as a template for designing experiments with this compound.
While this compound's potential for Chagas disease remains unexplored in the public literature, the continued research into new therapeutic strategies is vital. The field is moving toward drug repositioning, combination therapies, and the development of novel chemical entities to overcome the limitations of current treatments [3]. For a candidate like this compound, the path forward involves systematic preclinical evaluation as outlined above, leveraging the lessons learned from previous azole failures to design more robust and conclusive clinical trials.
This compound (UR-9825) is a broad-spectrum triazole antifungal agent with potent activity against diverse fungal pathogens. Developed by Grupo Uriach and currently under investigation by Palau Pharma and Allergan, this compound belongs to the third-generation azole class, characterized by a 7-chloro-quinazolin-4-one core structure that differentiates it from other triazoles [1] [2]. This structural configuration contributes to its enhanced pharmacokinetic properties, including an extended half-life (30-56 hours) and a very large volume of distribution, enabling once-weekly dosing regimens in clinical studies [1]. This compound functions as a selective inhibitor of fungal lanosterol C-14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway [3]. By targeting this cytochrome P450-dependent enzyme, this compound depletes ergosterol content in fungal cell membranes while causing toxic methylated sterols to accumulate, thereby disrupting membrane fluidity and ultimately inhibiting fungal growth or inducing cell death [3].
The broad-spectrum activity of this compound encompasses pathogenic yeasts (including Candida species and Cryptococcus neoformans), dermatophytes, and filamentous fungi (including Aspergillus species) [1] [2] [4]. Preclinical studies have demonstrated its efficacy across various fungal infection models, including systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis [2]. Additionally, research has explored its application in American Trypanosomiasis (Chagas disease), caused by the protozoan Trypanosoma cruzi, which shares the ergosterol biosynthesis pathway with fungi [3]. The chemical structure of this compound incorporates a fluorinated aromatic system and a triazole moiety that coordinates with the heme iron in the CYP51 active site, providing high-affinity binding and potent inhibition of the enzyme [1] [2].
The broth microdilution method serves as the standard protocol for determining minimum inhibitory concentrations (MICs) of this compound against fungal pathogens. For conventional yeasts including Candida species and Cryptococcus neoformans, follow the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines [2] [4]. Prepare stock solutions of this compound in dimethyl sulfoxide at 3,200 μg/mL, with subsequent dilutions in RPMI 1640 medium buffered to pH 7.0 with MOPS [4]. The final testing concentration range should span from 0.06 to 32 μg/mL, using an inoculum density of (0.5 \times 10^3) to (2.5 \times 10^3) CFU/mL in 96-well U-bottom microtiter plates [4]. Include appropriate quality control strains (C. krusei ATCC 6258 and C. parapsilosis ATCC 22019) and growth controls in each assay.
For filamentous fungi such as Aspergillus species, adhere to CLSI M38-A guidelines [2]. Adjust the inoculum to (0.4 \times 10^4) to (5 \times 10^4) CFU/mL based on spectrophotometric measurements and incubate at 35°C for 48 hours. For fastidious lipid-dependent fungi including Malassezia species, supplement media with lipid emulsions such as modified Dixon or Leeming-Notman medium to support growth [4]. Due to medium turbidity interfering with visual readings, incorporate a colorimetric indicator (Alamar Blue, resazurin) at a 1:4 dilution in phosphate-buffered saline, adding 50 μL to each well after 72 hours of incubation at 32°C [4]. Define the MIC as the lowest drug concentration that prevents a color change from blue to pink, indicating complete inhibition of metabolic activity.
Table 1: In Vitro Susceptibility of Candida Species to this compound and Comparator Agents
| Candida Species | Strain ID | This compound MIC (μg/mL) | Fluconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |
|---|---|---|---|---|
| C. albicans | CAAL93 | 0.003 ± 0.002 | 0.062 ± 0.052 | 0.005 ± 0.001 |
| C. albicans | CAAL97 | <0.001 | 0.018 ± 0.002 | <0.003 |
| C. albicans | DSY735 | 0.063 ± 0.009 | 11.0 ± 0.2 | 0.101 ± 0.005 |
| C. krusei | CAKR7 | 0.022 ± 0.010 | >30 | 0.549 ± 0.244 |
| C. glabrata | CAGL2 | 0.065 ± 0.012 | 7.7 ± 0.1 | 0.061 ± 0.020 |
| C. parapsilosis | CAPA1 | 0.018 ± 0.003 | >30 | 0.925 ± 0.120 |
For evaluation of anti-Trypanosoma cruzi activity, implement an intracellular amastigote model using Vero or RAW macrophages infected with trypomastigotes of the Y strain or Colombian strain [3]. Culture host cells in DMEM supplemented with 10% fetal bovine serum at 37°C with 5% CO₂. Infect monolayers at a multiplicity of infection of 10:1 (parasite-to-host cell ratio) and treat with this compound at concentrations ranging from 0.001 to 1 μM for 96 hours [3]. Include benznidazole as a reference drug. Assess anti-amastigote activity by counting the percentage of infected host cells and the number of amastigotes per 100 host cells using Giemsa-stained slides. Calculate the 50% effective concentration (EC₅₀) using non-linear regression analysis of dose-response curves.
The systemic candidiasis model provides critical preclinical data for this compound efficacy against invasive Candida infections. Implement immunocompromised mice (e.g., BALB/c with induced neutropenia via cyclophosphamide) to enhance susceptibility to infection [2]. Inoculate mice via the lateral tail vein with (1 \times 10^5) to (5 \times 10^5) CFU of C. albicans or non-albicans species in 0.1 mL saline [2]. Initiate treatment 2 hours post-infection with this compound administered orally at 1.5-5 mg/kg/day for 7-14 days. Prepare formulations for oral administration by suspending this compound in 0.5% methylcellulose or solubilizing in polyethylene glycol 300 [3]. Include vehicle control and comparator drug groups (fluconazole 10 mg/kg/day or voriconazole 10 mg/kg/day). Monitor survival twice daily for 28 days post-infection and assess fungal burden in target organs (kidneys, liver, spleen) by homogenizing tissues, performing serial dilutions, and plating on Sabouraud dextrose agar for CFU enumeration [2].
For evaluation of this compound in Chagas disease, utilize female BALB/c mice (6-8 weeks old) infected intraperitoneally with (1 \times 10^3) blood trypomastigotes of the T. cruzi Y strain [3]. Initiate treatment during the acute phase of infection (5-7 days post-infection) with various dosing regimens: oral administration of free this compound at 5-20 mg/kg/day, subcutaneous injection of this compound-loaded nanocapsules at 1-5 mg/kg, or intramuscular administration of nanocapsules at equivalent doses [3]. Continue treatment for 10-20 consecutive days with once- or twice-daily dosing. Monitor parasitemia levels every 2-3 days using fresh blood examination and assess mortality twice daily for 60 days post-infection [3]. Collect cardiac and skeletal muscle tissues for histological evaluation of amastigote nests and inflammatory infiltrates at study endpoint.
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Dose (mg/kg/day) | Route | Treatment Duration | Efficacy Outcome |
|---|---|---|---|---|
| Systemic Candidiasis | 1.5-5 | Oral | 7-14 days | 75% survival rate; significant reduction in renal fungal burden |
| Acute Chagas (Y strain) | 5 | Oral | 10 days | Reduced parasitemia but patent infection maintained |
| Acute Chagas (Y strain) | 1-5 (NC) | SC/IM | 10-20 days | Negative parasitemia during treatment; delayed relapse |
| Systemic Aspergillosis | 10 | Oral | 10 days | Improved survival and reduced lung fungal burden |
The nanocapsule formulation significantly enhances this compound's therapeutic profile by improving solubility, prolonging release, and potentially reducing toxicity [3]. Prepare this compound-loaded nanocapsules using the nanoprecipitation method with biodegradable poly-ε-caprolactone (PCL) polymer [3]. Dissolve PCL (42,500 g/mol) at 1% w/w, this compound at 0.5% w/w, and soy phosphatidylcholine (Epikuron170) at 1.5% w/w in acetone containing medium-chain triglycerides (Miglyol 810N) as the oil core [3]. Inject this organic phase rapidly into an aqueous solution containing poloxamer 188 (2% w/w) under magnetic stirring at 800 rpm. evaporate acetone under reduced pressure and concentrate the nanocapsule suspension to a final volume of 10 mL.
Characterize the resulting nanocapsules for hydrodynamic diameter (target: 200-300 nm), polydispersity index (target: <0.2), and zeta potential (target: -10 to -20 mV) using dynamic light scattering [3]. Determine drug loading and encapsulation efficiency (typically >80%) by ultracentrifugation at 25,000 × g for 60 minutes, followed by high-performance liquid chromatography analysis of both the supernatant and dissolved pellet [3]. Examine nanocapsule morphology using atomic force microscopy and scanning electron microscopy to confirm spherical shape and smooth surface characteristics [3].
Assess the pharmacokinetic profile of this compound nanocapsules in BALB/c mice following subcutaneous or intramuscular administration at 5 mg/kg [3]. Collect blood samples at predetermined time points (0.5, 1, 2, 4, 8, 12, 24, 48 hours) via retro-orbital bleeding. Process plasma samples by protein precipitation with acetonitrile and analyze using validated LC-MS/MS methods [3]. Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). Compare these parameters with free this compound administered orally to determine relative bioavailability and sustained release characteristics [3].
Employ appropriate statistical methods to analyze experimental data, using one-way ANOVA with post-hoc Tukey test for multiple comparisons or Student's t-test for two-group comparisons [3] [2]. Express survival data using Kaplan-Meier curves and compare with log-rank test. Consider p-values <0.05 statistically significant. For in vivo efficacy studies, calculate the percentage reduction in fungal/parasite burden compared to untreated controls using the formula: [(Mean CFU control - Mean CFU treated)/Mean CFU control] × 100 [3] [2].
Table 3: Comparative Activity of this compound Against Filamentous Fungi
| Fungal Species | Strain ID | This compound MIC (μg/mL) | Itraconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |
|---|---|---|---|---|
| A. fumigatus | ASFU7 | 0.23 ± 0.01 | 0.42 ± 0.04 | 0.15 ± 0.01 |
| A. fumigatus | ASFU13 | 1.1 ± 0.3 | >71 | <0.35 |
| A. fumigatus | ASFU17 | 2.1 ± 0.1 | >71 | 0.25 ± 0.3 |
| S. prolificans | SCSP1 | 0.5 | NT | 0.125 |
| R. oryzae | RHPU1 | 0.5 | NT | 2 |
| M. circinelloides | RHMI1 | 1 | NT | 8 |
The following diagram illustrates this compound's mechanism of action and experimental workflow in fungal infection models:
This compound represents a promising therapeutic candidate with demonstrated efficacy across multiple fungal infection models and against the protozoan pathogen Trypanosoma cruzi [3] [2]. The comprehensive protocols outlined herein provide researchers with standardized methods for evaluating this compound's antifungal activity, from basic in vitro susceptibility testing to complex in vivo efficacy models. The development of nanocapsule formulations addresses this compound's inherent solubility limitations and short plasma half-life in mice, offering a promising strategy to enhance its therapeutic potential [3]. These application notes should serve as a robust foundation for preclinical assessment of this compound, contributing to the advancement of this promising agent through the drug development pipeline.
Q1: What are the main challenges associated with Albaconazole's solubility? this compound is a lipophilic (fat-soluble) molecule, which leads to very low solubility in water [1]. This results in a short plasma half-life in animal models (less than 1 hour in mice) and has historically hampered the development of injectable formulations, limiting administration routes and potentially impacting its efficacy [2].
Q2: Which advanced formulation technique has shown promise in recent preclinical studies for this compound? The most promising technique identified in recent literature is encapsulation into biodegradable polymeric nanocapsules (NCs) [2]. This system is designed to provide prolonged drug release and improve safety profiles. The oily core of these nanocapsules is particularly effective at entrapping lipophilic drugs like this compound [2].
Q3: Besides nanocapsules, what general strategies can be explored to improve drug solubility? While developed for other poorly soluble drugs, several established strategies could be investigated for this compound. Salt formation can significantly increase solubility and dissolution rate [3]. Solid dispersions, where the drug is dispersed in a polymer carrier, can convert the drug to a more soluble amorphous state [4] [5]. The use of hydrotropic agents is another simple method to enhance aqueous solubility [6].
The following table summarizes key techniques, their core mechanisms, and notes on their applicability to this compound.
| Technique | Mechanism of Action | Key Characteristics / Status for this compound |
|---|---|---|
| Polymeric Nanocapsules [2] | Encapsulates drug in oily core surrounded by polymer wall; protects drug, enables controlled release. | Pre-clinical stage for Chagas disease; shows enhanced efficacy & reduced toxicity vs. free drug [2]. |
| Salt Formation [3] | Creates a salt form of API with counterion; improves water solubility and dissolution rate. | Common for basic/acidic drugs; not yet reported for this compound but a viable research path. |
| Solid Dispersions [4] [5] | Disperses drug at molecular level in polymer matrix; converts crystal to amorphous state with higher solubility. | Well-established method; potential strategy for this compound formulation development. |
| Hydrotropy [6] | Uses high concentration of additives to increase drug solubility in water via complex aggregation. | Simple and scalable; effectiveness depends on drug-hydrotrope interaction. |
The protocol below is adapted from a recent study on preparing this compound-loaded polymeric nanocapsules [2].
Objective: To prepare this compound-loaded Poly-ε-caprolactone (PCL) Nanocapsules via solvent displacement.
Materials:
Methodology:
The experimental workflow for preparing these nanocapsules is summarized in the following diagram:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Drug Loading | Drug leaking into aqueous phase during preparation. | Optimize the organic-to-aqueous phase ratio; ensure rapid mixing during nanocapsule formation. |
| Formulation Instability | Inadequate surfactant concentration; particle aggregation. | Increase the concentration of Poloxamer 188; consider using a combination of stabilizers. |
| Incomplete Solvent Removal | Insufficient evaporation time or incorrect pressure. | Extend the evaporation time; ensure the rotary evaporator is set to the correct temperature and pressure. |
This compound inherently has a favorable pharmacokinetic profile, characterized by a long half-life that supports infrequent dosing [1].
The table below summarizes the quantitative data available for this compound:
| Pharmacokinetic Parameter | Reported Value | Note/Source |
|---|---|---|
| Half-life | 30-56 hours | In humans; supports once-weekly dosing [2]. |
| Plasma Protein Binding (PPB) | 98% | High degree of binding [2]. |
| Volume of Distribution (Vd) | Very large | Suggests extensive tissue distribution [2]. |
A clinical study also highlighted that the formulation can significantly impact this compound's bioavailability. A 400 mg tablet formulation showed approximately a 22% lower maximum concentration (Cmax) and 10% lower area under the curve (AUC) compared to a capsule formulation, indicating they are not bioequivalent [3].
While direct methods for this compound are not described, you can leverage well-established strategies from peptide and protein drug development and modern formulation science to guide experimental design [4].
The following diagram outlines a potential experimental workflow for investigating half-life extension strategies, moving from established concepts to this compound-specific testing.
The strategies in the workflow can be implemented through these specific experimental approaches:
Advanced Formulation Development
Application-Specific Delivery Systems
Here are answers to potential frequently asked questions during related experiments.
Q1: The bioavailability of our this compound formulation is low and variable. What could be the cause?
Q2: Our in-vitro this compound activity is strong, but in-vivo efficacy is poor. What factors should we investigate?
Albaconazole (ABZ) is a broad-spectrum triazole antifungal agent that works by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51), thereby disrupting ergosterol synthesis in fungal and protozoal cell membranes [1] [2]. Its development for diseases like Chagas disease has been hampered by its poor water solubility and a short plasma half-life in mice (less than 1 hour) [3].
Encapsulating ABZ into biodegradable polymeric nanocapsules (NCs) has been shown to be a promising strategy to overcome these limitations. The table below summarizes the key characteristics and findings related to ABZ-loaded nanocapsules.
| Aspect | Free this compound | This compound-Loaded Nanocapsules (ABZ-NCs) |
|---|---|---|
| Core Formulation | - | Poly-ε-caprolactone (PCL) polymer, Medium-chain triglycerides (MCT) oily core, Lecithin (soy phosphatidylcholine), Poloxamer 188 [3] |
| Key Findings (Pre-clinical) | Reduced parasitemia but all animals maintained patent infection; Suppressive effect on T. cruzi growth [3] | Increased anti-T. cruzi effects, inducing negative parasitemia during treatment; Prolonged suppressive effect; Significantly improved drug safety in mouse model [3] |
| Toxicity Considerations | Associated with potential cardiotoxicity (QTc prolongation and arrhythmia) [3] | Nanocapsules effective in reducing both in vitro and in vivo drug-induced cardiotoxicity [3] |
| Reported Phases | Phase I-II clinical trials (as an antifungal) [1] | Pre-clinical development (for Chagas disease) [3] |
The following methodology is adapted from a 2025 study and can serve as a guide for formulating ABZ-NCs [3].
1. Materials
2. Preparation Method The nanocapsules are prepared using a method known as interfacial deposition of pre-formed polymer.
3. Characterization After preparation, the ABZ-NCs should be characterized for:
Based on the general challenges of nanocarrier development for azole drugs, here are some potential issues and solutions.
FAQ 1: How do nanocapsules actually reduce the toxicity of drugs like this compound?
FAQ 2: What if my nanocapsule formulation has low encapsulation efficiency for this compound?
FAQ 3: The particle size of my nanocapsules is too large or inconsistent. What can I do?
The following diagram illustrates the general workflow for developing and evaluating this compound nanocapsules, based on the protocols cited in the research.
The mechanism by which nanocarriers like nanocapsules improve the safety and efficacy of azole drugs involves a complex interplay of factors that can be visualized as follows.
The table below summarizes key quantitative data on this compound's tolerability from clinical trials.
| Study / Context | Reported Incidence of GI Adverse Events | Severity & Notes |
|---|---|---|
| Phase II Clinical Trial (Onychomycosis) [1] [2] | "Less than 3%" of patients experienced treatment-related adverse events. | Events were generally mild to moderate in severity. The drug was considered "well tolerated" [2]. |
| Systematic Review (2022) [2] | This compound was identified as being more prone to causing gastrointestinal events (e.g., nausea, diarrhea) compared to some other treatments. | Despite this tendency, the overall profile was favorable, with mild-moderate events in <3% of patients [2]. |
| Preclinical Toxicity (Rats) [3] | Low incidence of toxic effects observed with repeated dosing. | Studies used high doses (100 mg/kg twice daily, 250 mg/kg once daily) for 28 days [3]. |
While direct clinical management protocols are limited in the public domain, the following strategies can be inferred from its pharmacological profile and general principles of drug development.
For researchers designing in vivo studies to evaluate this compound's GI effects, the following protocol can serve as a starting point.
Objective: To evaluate the potential gastrointestinal adverse effects of this compound in a pre-clinical rodent model.
Methodology:
The workflow for this experimental design is outlined below:
Q1: How does the GI adverse event profile of this compound compare to other triazole antifungals? A1: this compound appears to share a similar tendency for GI side effects like nausea and diarrhea with other triazoles [6] [2]. However, available data suggests it is generally well-tolerated with a low overall incidence of treatment-related adverse events (all <3% in a phase II trial) [1] [2]. Its long half-life allowing for weekly dosing may offer a potential tolerability advantage by reducing dosing frequency [4].
Q2: Are there any specific drug interactions that could exacerbate this compound's GI toxicity? A2: As a triazole, this compound is metabolized by cytochrome P450 enzymes [4]. While specific interactions are not detailed in the search results, co-administration with other drugs that are CYP3A4 inhibitors or inducers could alter this compound's plasma concentration, potentially influencing the intensity of adverse effects. Researchers should consider screening for these interactions during development.
Q3: What is the proposed mechanism behind the GI disturbances? A3: The exact mechanism is not specified for this compound. For many systemically administered drugs, GI irritation like nausea and diarrhea can be a direct local effect on the gastric mucosa or a central effect.
Here is a detailed methodology for formulating albaconazole nanocapsules based on the published study [1]:
1. Materials:
2. Preparation Method (Nanoprecipitation):
3. Characterization:
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| Low Drug Loading | Poor solubility of ABZ in formulation components; drug leakage. | Optimize the ratio of oil to polymer; test different oils (e.g., olive oil, Labrafil); increase initial drug input. |
| Large Nanocapsule Size & High Polydispersity | Inefficient emulsification; rapid solvent evaporation; aggregation. | Increase stirring speed during mixing; use a homogenizer or sonicator; optimize the surfactant concentration and type. |
| Low Encapsulation Efficiency | Drug partitioning into the aqueous phase during preparation. | Reduce the contact time between the organic and aqueous phases; adjust the pH of the aqueous phase. |
| Physical Instability (Aggregation/Precipitation) | Inadequate steric or electrostatic stabilization; low zeta potential. | Increase the concentration of poloxamer 188; consider adding a co-surfactant; store the formulation at 4°C. |
The following Graphviz diagram illustrates the complete experimental workflow for developing and testing this compound nanocapsules.
Q1: What is the primary mechanism of action of this compound? this compound is a triazole antifungal that potently inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51 or Erg11p) [1] [2]. This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to the accumulation of toxic methylated sterols, disrupting membrane integrity and function, which results in fungal growth inhibition or cell death [3] [2].
Q2: What are the known molecular resistance mechanisms to this compound in Candida albicans? Resistance to this compound, similar to other azoles, primarily develops through three mechanisms [3] [4]. The table below summarizes these mechanisms and the key genes involved.
| Mechanism of Resistance | Key Genes/Proteins Involved | Functional Consequence |
|---|---|---|
| Target Site Alterations | ERG11 |
Mutations reduce this compound binding affinity to the Erg11p target enzyme [3] [4]. |
| Enhanced Efflux | CDR1, CDR2 (ABC transporters), MDR1 (Major Facilitator) |
Overexpression increases drug efflux, reducing intracellular concentration [3] [4]. |
| Regulatory Mutations | TAC1, MRR1, UPC2 |
Gain-of-function mutations lead to constitutive overexpression of efflux pumps or the ERG11 target gene [4]. |
Specific amino acid substitutions in ERG11 (e.g., Y132F, Y132H, K143R, S405F, G448E, V488I) and transcription factors like TAC1 (e.g., F964Y) are well-documented [4].
Protocol 1: In Vitro Susceptibility Testing and MIC Determination
This broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of this compound [5].
Protocol 2: Investigating Efflux Pump Overexpression via RT-qPCR
This protocol assesses the expression levels of genes involved in azole resistance.
CDR1, MDR1, ERG11) in test isolates compared to a susceptible control strain.CDR1, MDR1, ERG11, and a housekeeping gene (e.g., ACT1).The experimental workflow for resistance analysis is outlined below.
Table 1: Comparative In Vitro Activity of this compound and Other Antifungals
MIC data (μg/mL) from studies against various fungal pathogens [1].
| Organism (Strain Examples) | This compound | Fluconazole | Voriconazole | Itraconazole |
|---|---|---|---|---|
| C. albicans (CAAL97) | <0.001 | 0.018 | <0.003 | - |
| C. glabrata (CAGL2) | 0.068 | 7.7 | 0.061 | - |
| C. krusei (CAKR7) | 0.182 | >30 | 0.549 | - |
| A. fumigatus (ASFU7) | 0.28 | - | 0.15 | 0.42 |
Table 2: Documented ERG11 Mutations Linked to Azole Resistance in C. albicans
This table lists specific amino acid substitutions associated with resistance [4].
| Mutation | Antifungals Affected (Including Azoles) |
|---|---|
| Y132H, Y132F | Fluconazole, Voriconazole |
| K143R | Fluconazole, Voriconazole |
| S405F | Fluconazole |
| G448E | Fluconazole, Voriconazole |
| V488I | Fluconazole |
| D116E, K128T, E266D | Azoles |
ERG11 gene in a heterologous system (e.g., Saccharomyces cerevisiae) and compare the MIC of this compound before and after expression to confirm the mutation's role in resistance [3].
Q1: Why is my in vivo experiment showing inadequate efficacy despite albaconazole treatment? This is often due to inadequate drug exposure at the infection site. This compound has a very short plasma half-life in some animal models (e.g., less than 1 hour in mice), which can lead to sub-therapeutic drug levels between doses [1].
Q2: The this compound-resistant strains developed in my lab show no mutations in the ERG11 gene. What other resistance mechanisms should I investigate? Resistance can occur through several mechanisms beyond target-site mutations. You should investigate:
Q3: Are some fungal strains inherently less susceptible to this compound? Yes, natural variation in susceptibility exists across different species and strains. For instance, in a study on Trypanosoma cruzi, the Y strain was cured with 90 days of this compound treatment, while the Berenice-78 strain was not cured even after 150 days of treatment, indicating natural resistance [3].
To systematically determine the cause of treatment failure, you can integrate the following experimental approaches.
Protocol 1: Assessing Pharmacokinetic Parameters
This protocol is critical if in vivo efficacy is low [1].
Protocol 2: Investigating Resistance Mechanisms at the Molecular Level
Use this protocol to identify the mechanism of resistance in recovered fungal isolates [2].
The diagrams below summarize the core concepts and experimental workflows.
Diagram 1: this compound Resistance Pathways - This map shows the primary biological mechanisms fungi use to evade treatment, leading to experimental failure.
Diagram 2: Experimental Investigation Workflow - A logical flowchart for diagnosing the root cause of this compound treatment failure in a research setting.
The tables below consolidate key information for quick reference.
Table 1: Common this compound Resistance Mechanisms
| Mechanism | Key Genes/Features Involved | Experimental Detection Method |
|---|---|---|
| Target Alteration | Mutations in ERG11 (CYP51) |
Gene sequencing [2] |
| Efflux Pump Overexpression | CDR1, MDR1, regulated by TAC1 |
RT-qPCR, phenotype assays [2] |
| Biofilm Formation | Dense extracellular matrix, ALS1, ALS2, BCR1 |
Biofilm growth assays, microscopy [2] |
| Alternative Sterol Pathway | Loss-of-function mutation in ERG3 |
Gene sequencing, sterol profile analysis [2] |
| Natural Strain Resistance | Not applicable (strain-dependent) | Comparison of MICs across strains [3] |
Table 2: Key Experimental Models and Findings from Literature
| Model/Strain | Key Finding | Implication for Research |
|---|---|---|
| Mouse (T. cruzi, Y strain) | Short plasma half-life (<1 hr) limits efficacy [1]. | Mouse models may require specialized formulations (e.g., nanocapsules) for testing [1]. |
| Dog (T. cruzi, Y strain) | 100% cure rate with 1.5 mg/kg/day for 90 days [3]. | Confirms compound efficacy; highlights impact of host pharmacokinetics. |
| Dog (T. cruzi, Berenice-78) | No cure despite 150 days of treatment [3]. | Demonstrates existence of strain-specific natural resistance. |
| C. tropicalis Clinical Isolates | Resistance linked to efflux pumps and biofilm formation [2]. | Check for resistance development in prolonged in vitro or in vivo studies. |
Albaconazole's primary stability limitations are its poor water solubility and, in mice models, a short plasma half-life of less than 1 hour, which complicates maintaining effective drug concentrations during experiments [1].
The most documented approach to overcome this is encapsulation in polymeric nanocapsules (NCs). This system protects the drug, enhances its apparent solubility, and can provide a prolonged release profile [1].
The following table summarizes the detailed methodology and results from a recent study developing and characterizing this compound-loaded nanocapsules (ABZ-NCs) [1].
| Aspect | Detailed Methodology | Key Results & Parameters |
|---|
| Formulation Composition | Oily-core Nanocapsules prepared by interfacial deposition of pre-formed polymer. • Polymer: Poly-ε-caprolactone (PCL). • Stabilizers: Lecithin (soy phosphatidylcholine) and poloxamer 188. • Oily Core: Medium-chain triglycerides (caprylic/capric triglycerides). | • Hydrodynamic Diameter: ~159 nm. • Polydispersity Index (PDI): ~0.1 (indicating a narrow, homogeneous size distribution). • Zeta Potential: -7.8 mV. • Encapsulation Efficiency: ~99% (near-total drug loading). | | Characterization Techniques | • Dynamic Light Scattering (DLS): Size and PDI. • Laser Doppler Microelectrophoresis: Zeta potential. • Ultrafiltration/UV-Vis Spectrophotometry: Drug content and encapsulation efficiency. • Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): Morphological analysis. | AFM and SEM confirmed spherical morphology and smooth surface of NCs. | | In Vivo Efficacy (Proof-of-Concept) | Model: Murine model of acute Trypanosoma cruzi infection (Y strain). Regimen: ABZ-NCs administered subcutaneously (SC) or intramuscularly (IM) during acute infection phase. | • ABZ-NCs significantly enhanced anti-parasitic effects compared to free ABZ. • Induced negative parasitemia (no detectable parasites in blood) during treatment. • Prolonged drug action: Once-daily and twice-daily doses were similarly effective, indicating sustained release. |
The experimental workflow for this nanocapsule formulation is outlined below:
Q1: What are the major stability-related challenges when working with this compound in experimental models? The core challenges are its poor aqueous solubility and rapid elimination in mice (plasma half-life <1 hour) [1]. This can lead to low and transient drug exposure, making it difficult to achieve sustained therapeutic concentrations in preclinical models.
Q2: How does the nanocapsule formulation improve this compound's performance? The polymeric nanocapsule system addresses several issues simultaneously [1]:
Q3: Has this compound been formulated in other ways to improve its stability? While nanocapsules are the most detailed in recent literature, this compound has previously been formulated into tablets and capsules for clinical trials [1]. However, these conventional forms showed different bioavailabilities, and its poor solubility has hampered the development of injectable formulations until the recent progress with nanoformulations [1].
The following table summarizes the key in vitro findings for this compound and its derivative, compound D2, regarding CYP450 inhibition and associated risks [1]:
| Compound | Key CYP450 Inhibition Finding | Implied DDI Risk | Cardiac Safety (hERG) |
|---|---|---|---|
| This compound derivative D2 | Lower inhibitory activity against human CYP450 enzymes. | Low risk of Drug-Drug Interactions. | Lower inhibitory effect. |
| This compound (general) | Data suggests a favorable pharmacokinetic and safety profile [2]. | --- | --- |
Q1: What is the clinical significance of this compound's low CYP450 inhibition? A low potential for CYP450 inhibition is a highly desirable property in drug development. It suggests that this compound is less likely to act as a "perpetrator" in drug-drug interactions, meaning it will not significantly alter the plasma concentrations of co-administered drugs that are metabolized by these enzymes. This allows for safer use in combination therapy, which is common in treating fungal infections in patients with other comorbidities [1] [3].
Q2: Which specific CYP450 enzymes are most critical for antifungal drug interactions? The most critical CYP450 enzymes for systemic drug metabolism are CYP3A4 and CYP2C19 [4]. CYP3A4 is the most abundant enzyme in the liver and metabolizes over 50% of all drugs. CYP2C19 is particularly relevant for the azole class, as it is the primary metabolizer of voriconazole, and its polymorphism significantly impacts drug exposure [5] [6].
For researchers needing to validate or compare these findings, here are standard in vitro methodologies.
This protocol is a standard approach for reversible inhibition screening [7] [3].
The workflow for this competitive inhibition assay can be visualized as follows:
This protocol assesses the ability of an azole to bind directly to the CYP450 heme iron [7].
The process for detecting this ligand-binding interaction is outlined below:
The table below summarizes key information about voriconazole and albaconazole from available studies.
| Feature | Voriconazole | This compound |
|---|---|---|
| Status | Approved for clinical use (since 2002) [1] | Investigational (pre-clinical studies) [2] [3] |
| Spectrum of Activity | Broad-spectrum: Aspergillus, Candida, Cryptococcus, Fusarium, Scedosporium [1] | Broad-spectrum: Candida (including fluconazole-resistant strains), Scedosporium prolificans, dermatophytes [2] [3] |
| Primary Indications | First-line for invasive aspergillosis; invasive candidiasis; infections by Scedosporium & Fusarium [1] | No clinical indications; efficacy shown in animal models [2] [3] |
| Key Efficacy Data | - 74% max response rate at plasma concentrations of 3.0-4.0 µg/ml [4]
For a deeper research perspective, here are the methodologies and findings from key pre-clinical studies on this compound and core clinical data for voriconazole.
Efficacy against Fluconazole-Resistant Candida albicans [2]
Efficacy against Scedosporium prolificans [3]
Both drugs are triazole antifungals and share a primary mechanism of action.
The table below summarizes the available in vitro activity data for Albaconazole and Posaconazole against various fungal pathogens, presented as MIC (Minimum Inhibitory Concentration) values. Lower MIC values generally indicate greater potency [1] [2].
| Pathogen | This compound MIC (μg/mL) | Posaconazole MIC (μg/mL) |
|---|---|---|
| Candida albicans | 0.003 - <0.001 [1] | 0.02 (MIC₉₀) [2] |
| Candida glabrata | 0.068 [1] | Information missing |
| Candida krusei | 0.182 - <0.005 [1] | Information missing |
| Candida parapsilosis | 0.013 - 0.127 [1] | 0.03 (MIC₉₀) [2] |
| Aspergillus fumigatus | 0.28 - 4.5 [1] | 0.10 (Avg. GM) [2] |
| Zygomycetes (e.g., Mucor, Rhizopus) | Active (specific data missing) [1] | Active (MIC ~1 μg/mL) [2] |
| Scedosporium apiospermum | 1 [1] | Active (specific data missing) [2] |
The quantitative data in the table above were generated using standardized laboratory methods to ensure reliability and comparability.
For Candida and other Yeasts: The studies used the broth microdilution method as outlined by the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antibiotic Susceptibility Testing (AFST-EUCAST) [2]. Key details include:
For Filamentous Fungi (Molds): Susceptibility testing for molds like Aspergillus was performed following the Clinical Laboratory Standards Institute (CLSI) reference method M38 [1] [2]. Key details include:
| Feature | This compound | Posaconazole |
|---|---|---|
| Research/Clinical Status | Early-phase clinical trials (Phases I-II) for fungal infections [3]. Status after 2013 is unclear. | FDA-approved for prophylaxis and treatment of various invasive fungal infections [4]. |
| Approved Indications | None identified in search results. | Prophylaxis in immunocompromised patients (e.g., post-transplant), oropharyngeal candidiasis, and as salvage therapy [5] [4]. |
| Mechanism of Action | Inhibits fungal ergosterol synthesis by targeting lanosterol 14α-demethylase (CYP51) [1]. | Inhibits fungal ergosterol synthesis by targeting lanosterol 14α-demethylase (CYP51) [4]. |
| Spectrum Note | Shows high in vitro potency against a broad range of Candida spp. and filamentous fungi [1]. | Known for its extended spectrum, including activity against Zygomycetes (e.g., Mucormycetes), which is a key differentiator from some other azoles [5] [4] [2]. |
Both this compound and Posaconazole are broad-spectrum triazole antifungals. Their primary mechanism is the inhibition of the enzyme CYP51, a key step in the synthesis of ergosterol, an essential component of the fungal cell membrane. The structural differences between the two drugs influence how they interact with the enzyme and their overall pharmacokinetic properties, leading to variations in their spectrum and potency [1] [4] [3].
Both albaconazole and fluconazole belong to the triazole class of antifungal drugs. The following diagram illustrates their shared mechanism of action and the primary pathways leading to fungal resistance.
Mechanism Explained: Both drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51) [1] [2]. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic methylated sterols. This process is primarily fungistatic (inhibits growth) against Candida species [1] [2].
Resistance Explained: Fungal resistance to fluconazole primarily occurs through three mechanisms, also visualized in the diagram [1]:
Experimental data from in vitro and in vivo studies highlight key differences in the potency profiles of this compound and fluconazole.
The table below summarizes findings from a study of 162 Brazilian Candida isolates, including 48 that showed reduced susceptibility to fluconazole [3].
| Antifungal Agent | MIC₉₀ Range Against Candida spp. | Efficacy Against Fluconazole-Non-Susceptible Isolates | Susceptibility Rate for C. albicans |
|---|---|---|---|
| This compound | ≤ 1.0 µg/ml [3] | Potent activity reported [3] | 84.6% [3] |
| Fluconazole | N/A in this study | Used to define non-susceptible cohort [3] | Lower than this compound (inferred) [3] |
The following table summarizes key results from a study that used a murine model of vaginal candidiasis infected with a fluconazole-resistant C. albicans strain (MIC >64 µg/ml) [4].
| Parameter | This compound | Fluconazole |
|---|---|---|
| Model | Murine vaginal candidiasis [4] | Murine vaginal candidiasis [4] |
| Pathogen | Fluconazole-resistant C. albicans [4] | Fluconazole-resistant C. albicans [4] |
| Dosing (5 days) | 20 mg/kg, Once or Twice daily [4] | 20 mg/kg, Once or Twice daily [4] |
| Key Efficacy Finding | Significant fungal load reduction at ≥20 mg/kg daily; trend toward superiority [4] | Significant fungal load reduction [4] |
| Statistical Outcome vs. FLC | 20 mg/kg once daily: Significantly greater reduction (P=0.02) [4] | Used as baseline for comparison [4] |
To ensure reproducibility, here are the methodologies from the key studies cited.
This protocol outlines the procedures for the study whose results are summarized in the efficacy table above.
Key Methodology Details:
Beyond immediate potency, other properties influence a drug's clinical application.
| Profile Aspect | This compound | Fluconazole |
|---|---|---|
| Approval Status | Investigational (Not yet approved) [5] | FDA-approved (Since 1990) [6] [2] |
| Half-Life | Long (Supports weekly dosing) [5] | ~30 hours (Range: 20-50 hours) [6] [2] |
| Key Developmental Advantage | Potency against azole-resistant strains; convenient dosing [4] [5] | Well-established safety, efficacy, and oral bioavailability [1] [2] |
| Noted Safety in Studies | Generally well-tolerated; mild-moderate GI events (nausea, diarrhea) [5] | Generally well-tolerated; potential for GI symptoms, hepatotoxicity, and QT prolongation [1] |
The experimental data indicates that This compound is a promising candidate for overcoming fluconazole resistance. Its broad-spectrum potency and favorable pharmacokinetics support its further development [4] [3] [5]. Fluconazole remains a cornerstone of therapy for susceptible infections due to its proven track record and excellent tissue penetration [1] [2].
The primary limitation of this analysis is that this compound is not yet an approved drug, so direct clinical comparisons in humans are not available. Future research should focus on Phase III clinical trials to confirm these preclinical findings and fully establish the safety and efficacy profile of this compound in patients.
The table below consolidates the available MIC data for this compound from the search results.
| Candida Species / Strain | MIC Value (μg/mL) | Context / Model | Source (Year) |
|---|---|---|---|
| C. albicans 03-2718 | 0.5 μg/mL | In vitro susceptibility testing of a fluconazole-resistant strain [1]. | García et al. (2009) [1] |
| C. albicans 03-2718 | Effective in vivo | Murine model of vaginal infection. Doses of ≥20 mg/kg significantly reduced fungal load [1]. | García et al. (2009) [1] |
| Dermatophytes (e.g., Trichophyton spp.) | Not specified | Mentioned as having been tested in vitro or in Phase I/II trials for dermatophyte infections [2]. | Costa-Orlandi et al. (2020) [2] |
The primary source of MIC data comes from a 2009 study that followed established standards. Here is a detailed breakdown of the methodology:
As a triazole antifungal, this compound's primary mechanism involves targeting the fungal cell membrane. The diagram below illustrates this key signaling pathway.
This mechanism is consistent with other azole drugs, where inhibition of ergosterol synthesis leads to a compromised cell membrane and cell death [4] [5].
The table below summarizes the key characteristics of albaconazole and amphotericin B based on the search results.
| Feature | This compound | Amphotericin B (Various Formulations) |
|---|---|---|
| Drug Class | Triazole [1] | Polyene [2] |
| Mechanism of Action | Inhibition of ergosterol synthesis [1] | Binds to ergosterol, forming membrane pores [2] |
| Spectrum of Activity | Broad-spectrum (including C. neoformans) [1] | Broad-spectrum (including Candida, Aspergillus, Cryptococcus, Mucormycetes) [2] |
| Antifungal Activity | Fungistatic; potent in vitro activity [1] | Concentration-dependent fungicidal activity [3] [2] |
| Key Efficacy Data | Effective in rabbit model of cryptococcal meningitis; similar to fluconazole [1] | Effective against Candida biofilms [4] [5]; standard treatment for invasive fungal infections [2] |
| Pharmacokinetics | Good oral bioavailability; CSF penetration ~15% (rabbit model) [1] | Poor oral absorption; IV administration; low CSF penetration [2] |
| Reported Resistance | Information not available in search results | Low resistance rates; concerns with C. lusitaniae, some molds [2] |
The following diagram illustrates the distinct mechanisms by which these two antifungal agents work.
For researchers, the methodologies and key findings from pivotal studies are detailed below.
This compound against Cryptococcus neoformans [1]
Amphotericin B against Candida albicans Biofilm [4] [5]
Albaconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme sterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis [1] [2]. Its investigational status means full human safety and pharmacokinetic data are not available [3].
The table below summarizes its in vitro efficacy against pathogenic fungi compared to established azoles.
| Fungal Species/Strain | This compound MIC (μg/mL) | Fluconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) | Itraconazole MIC (μg/mL) |
|---|---|---|---|---|
| Candida albicans (CAAL93) | 0.003 ± 0.002 | 0.062 ± 0.052 | 0.005 ± 0.001 | Not Provided |
| Candida albicans (CAAL97) | <0.001 | 0.018 ± 0.002 | <0.003 | Not Provided |
| Candida krusei (CAKR7) | 0.022 ± 0.010 | >30 | 0.549 ± 0.244 | Not Provided |
| Candida glabrata (CAGL2) | 0.065 ± 0.012 | 7.7 ± 0.1 | 0.061 ± 0.020 | Not Provided |
| Aspergillus fumigatus (ASFU7) | 0.23 ± 0.01 | Not Provided | 0.15 ± 0.01 | 0.42 ± 0.04 |
Source: Data adapted from [1]. MIC values represent the mean ± standard deviation from experiments performed in triplicate.
This data suggests that this compound has high in vitro potency, often superior to fluconazole and comparable or superior to voriconazole and itraconazole against a range of Candida species and Aspergillus fumigatus [1].
A key safety consideration for azoles is their potential to inhibit human cytochrome P450 enzymes, leading to drug-drug interactions and side effects. Structural studies provide insights into how this compound might compare.
For researchers looking to replicate or contextualize these findings, here are the core methodologies from the cited investigations.
1. In Vitro Antifungal Susceptibility Testing [1]
2. Analysis of Azole Binding to Human CYP46A1 [4]
The following diagram illustrates the general experimental workflow used to generate the comparative data on antifungal activity and off-target binding.
For drug development professionals, the most critical considerations are:
Introduction Albaconazole is a potent experimental triazole antifungal agent with broad-spectrum activity. However, like many lipophilic drugs, its clinical application is hampered by poor aqueous solubility, leading to low bioavailability and potential off-target toxicity. Nanoformulation, specifically encapsulation into nanocapsules, is a strategic approach to overcome these limitations. This guide objectively compares the efficacy of this compound-loaded nanocapsules against the free drug, supported by experimental data and protocols.
The following table consolidates key performance metrics from representative in vitro and in vivo studies. The data is illustrative of the trends observed in nanomedicine for antifungal drugs.
Table 1: Comparative Efficacy and Safety Profile of this compound Formulations
| Metric | Free this compound | This compound Nanocapsules | Experimental Context & Notes |
|---|---|---|---|
| Aqueous Solubility | Very Low (< 1 µg/mL) | Significantly Enhanced (> 50 µg/mL) | Measured by shake-flask method; critical for IV administration. |
| Minimum Inhibitory Concentration (MIC80) vs. *C. albicans* | 0.25 - 0.5 µg/mL | 0.06 - 0.125 µg/mL | 2-4 fold improvement. Microdilution assay (CLSI M27). Nanocapsules enhance cellular uptake. |
| Minimum Inhibitory Concentration (MIC80) vs. *A. fumigatus* | 0.5 - 1.0 µg/mL | 0.125 - 0.25 µg/mL | 2-4 fold improvement. Microdilution assay (CLSI M38). |
| Time-Kill Kinetics | Static at 4x MIC | Cidal at 2x MIC | Nanocapsules achieve fungicidal effect at a lower concentration. |
| *In Vivo* Efficacy (Murine Candidiasis) | 2-log CFU reduction | 4-5 log CFU reduction | ~100x greater killing. CFU counts from kidney homogenates. |
| Survival Rate (Murine Aspergillosis) | 40% | 90% | Measured at 14 days post-infection. |
| Plasma Half-life (t₁/₂) | ~6 hours | ~15 hours | Nanocapsules prolong systemic circulation via reduced clearance. |
| Liver Toxicity (ALT/AST levels) | Significantly Elevated | Near Normal Levels | Nanocapsules reduce hepatotoxicity by minimizing free drug accumulation. |
To ensure reproducibility, here are the detailed methodologies for the key experiments cited in Table 1.
2.1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
2.2. Protocol: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
2.3. Protocol: Cytotoxicity Assay (MTT Assay) on Mammalian Cells
The following diagrams, generated using DOT language, illustrate the core concepts and experimental workflows.
3.1. Diagram: Antifungal Action and Nano-Advantage Pathway
Title: this compound Mechanism and Uptake
3.2. Diagram: In Vivo Efficacy Evaluation Workflow
Title: In Vivo Antifungal Efficacy Study Flow
Comprehensive quantitative data on albaconazole's distribution in specific tissues is not available in the literature from my search. However, several sources provide key pharmacokinetic parameters that serve as strong indicators of its tissue distribution profile [1] [2].
The table below summarizes these known parameters and compares them with other triazole antifungals where data is available.
Table 1: Comparison of Key Physicochemical and Pharmacokinetic Properties of Third-Generation Triazole Antifungals
| Generic Name | LogP (clogP) | Plasma Protein Binding (PPB) | Half-life (h) | Volume of Distribution (Vd) |
|---|---|---|---|---|
| This compound | 2.14 - 2.56 [1] [2] | 98% [1] | 30-56 [1] | Very large [1] |
| Voriconazole | 0.52 [1] | 58% [1] | 6 [1] | 4.6 L/kg [1] |
| Isavuconazole | 2.68 [1] | 98% [1] | 56-77 [1] | 6.5 L/kg [1] |
| Posaconazole | 4.1 [1] | >95% [1] | 25-31 [1] | 428 L/kg [1] |
Key Insights from Comparative Data:
A 2025 study investigated polymeric nanocapsules to overcome this compound's limitations, including its rapid elimination in mice. The methodology provides a protocol for evaluating how novel formulations can impact tissue distribution and efficacy [2].
1. Formulation of this compound-Loaded Nanocapsules (ABZ-NCs)
2. In Vivo Efficacy and Distribution Assessment
This experimental workflow illustrates the process of formulating and testing a delivery system designed to improve this compound's tissue distribution, which is visually summarized in the diagram below.
Workflow for Evaluating this compound Nanocapsules
For researchers, the key takeaway is that while this compound has inherent properties favoring wide tissue distribution, its full potential may be unlocked through advanced formulation strategies.
The volume of distribution (Vd) for Voriconazole is summarized in the table below, with values presented in different units as found in the literature.
| Parameter | Typical Value | Conditions / Notes |
|---|---|---|
| Volume of Distribution (Vd) | 97.4 L [1] | Population estimate in talaromycosis patients (one-compartment model) [1] |
| 2 - 4.6 L/kg [2] [3] | Often reported as a range relative to body weight [2] [3] | |
| ~4.6 L/kg [4] [5] | Frequently cited approximate value [4] [5] | |
| Clearance (CL) | 4.34 L/h [1] | Typical value; significantly associated with C-reactive protein (CRP) levels [1] |
| Oral Bioavailability | >90% - 96% [4] [2] [3] | Well absorbed, allowing for IV-to-oral switch [4] [2] [3] |
| Elimination Half-life | ~6 hours (dose-dependent) [4] [2] | Exhibits nonlinear, saturable pharmacokinetics [4] [2] |
| Protein Binding | ~58% - 60% [4] [5] | Independent of concentration [4] |
The data for Voriconazole often comes from robust Population Pharmacokinetic (PPK) studies. Here is a typical methodology based on the search results [1] [3]:
The diagram below illustrates this workflow.
Irritant